(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
(E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C25H20N4OS2 and its molecular weight is 456.58. The purity is usually 95%.
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Biological Activity
The compound (E)-3-((5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N4OS, with a molecular weight of 398.50 g/mol. The structure features a triazole ring, a thiazole moiety, and a cinnamylthio group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
---|---|---|
Triazole Derivative A | E. coli | 20 |
Triazole Derivative B | S. aureus | 25 |
This compound | E. coli, S. aureus | 22, 26 |
These findings indicate that the compound possesses superior antibacterial activity compared to some existing antibiotics .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Apoptosis via caspase activation |
HeLa (Cervical) | 12 | Cell cycle arrest |
A549 (Lung) | 18 | ROS generation |
Studies indicate that the compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress within cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit enzymes such as cytochrome P450 and other ATP-utilizing enzymes .
- Interaction with Cellular Targets : The compound interacts with specific cellular receptors and proteins involved in cell signaling pathways, potentially altering gene expression related to proliferation and apoptosis.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives based on the parent structure. These derivatives were tested for their antimicrobial and anticancer properties in vitro.
Case Study Summary:
A research team synthesized several analogs and conducted a series of tests to assess their biological activities. Among these analogs, one derivative demonstrated a remarkable ability to inhibit tumor growth in xenograft models without significant toxicity to normal tissues .
Properties
IUPAC Name |
3-[[4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4OS2/c30-25-28(21-15-7-8-16-22(21)32-25)18-23-26-27-24(29(23)20-13-5-2-6-14-20)31-17-9-12-19-10-3-1-4-11-19/h1-16H,17-18H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWAFDKQYICHLG-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.